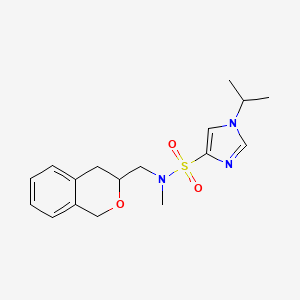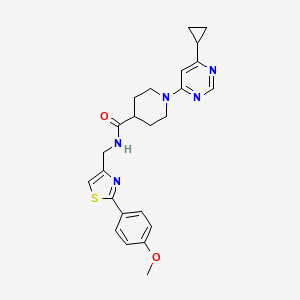
1-(6-cyclopropylpyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)piperidine-4-carboxamide often involves multi-step reactions that include coupling reactions, condensation, and functional group transformations. A common approach includes the coupling of thiazole and pyrimidine moieties with a piperidine scaffold, which is further modified through various chemical reactions to introduce specific functional groups (Shahinshavali et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the electronic environment around various functional groups, which is crucial for understanding the molecule's reactivity and interaction with biological targets (Richter et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. For instance, the presence of the thiazole and pyrimidine rings contributes to its ability to undergo nucleophilic substitution reactions, whereas the piperidine ring can participate in reactions typical for secondary amines, such as alkylation and acylation (Amr et al., 2008).
科学的研究の応用
Anti-inflammatory and Analgesic Applications
Research indicates that derivatives related to the specified compound show significant potential as anti-inflammatory and analgesic agents. A study synthesized various heterocyclic compounds, demonstrating their COX-1/COX-2 inhibitory activities with notable analgesic and anti-inflammatory effects. These compounds exhibited high COX-2 selectivity indices, analgesic activities, and anti-inflammatory effects, highlighting their potential in therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Another area of application for such compounds is in antimicrobial therapy. Research on fluoroquinolone-based 4-thiazolidinones, derived from reactions involving compounds similar in structure to the one of interest, has shown promising antimicrobial properties. These synthesized compounds were tested and demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).
Synthesis and Biological Evaluation
The synthesis of novel compounds and evaluation of their biological activities is a crucial application in drug discovery and development. Studies focus on synthesizing derivatives and evaluating their pharmacological properties, including analgesic and antiparkinsonian activities. For example, thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives were synthesized and showed good analgesic and antiparkinsonian activities, comparable to standard drugs (Amr, Maigali, & Abdulla, 2008).
Anticancer Activity
The exploration of anticancer activities is another significant application. Novel pyridine derivatives, for instance, have been synthesized and tested for their potential as cardiotonic agents and against cancer cell lines, showcasing the diverse therapeutic potential of compounds within this chemical family (Nate et al., 1987).
特性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-20-6-4-18(5-7-20)24-28-19(14-32-24)13-25-23(30)17-8-10-29(11-9-17)22-12-21(16-2-3-16)26-15-27-22/h4-7,12,14-17H,2-3,8-11,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJQNSNESMJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


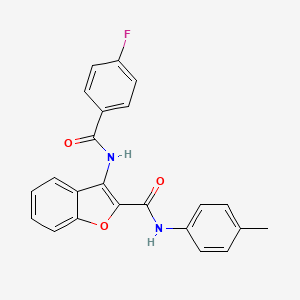
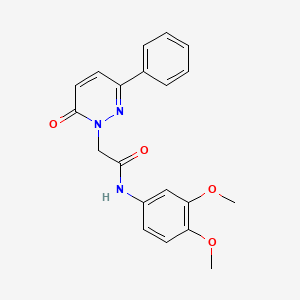
![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)
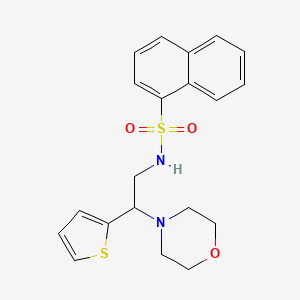
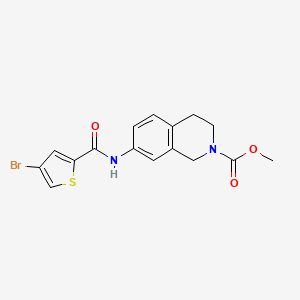

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)
